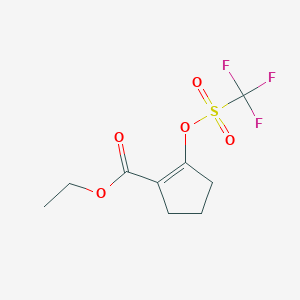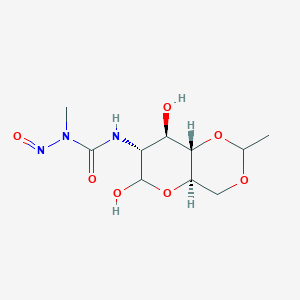![molecular formula C8H13FO2 B038109 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone CAS No. 119030-21-6](/img/structure/B38109.png)
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone, also known as EF-Cyclohexanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science. In medicinal chemistry, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug development, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a precursor for the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cell behavior and function. The exact mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol varies depending on the specific application and context.
Biochemical and Physiological Effects
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter activity. In vivo studies have shown that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can improve cognitive function, reduce pain and inflammation, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has several advantages for use in lab experiments, including its high purity, stability, and availability. However, there are also some limitations to its use, such as its relatively high cost and potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol, including the development of novel drug candidates based on its structure, the investigation of its potential applications in materials science, and the exploration of its mechanism of action in different contexts. Additionally, further studies are needed to fully understand the safety and toxicity of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol and to optimize its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is a chemical compound with significant potential for scientific research in various fields. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its potential applications in medicinal chemistry, drug development, and materials science. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects in cells and organisms. As research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol continues, it is likely to yield new insights and applications in the future.
Métodos De Síntesis
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can be synthesized through a multistep process involving the reaction of cyclohexanone with hydrogen fluoride and sodium hydroxide. The resulting product is then treated with a reducing agent to yield 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol. The synthesis method has been optimized to produce high yields and purity of the compound.
Propiedades
Número CAS |
119030-21-6 |
|---|---|
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1-[(1R,2S)-2-fluoro-1-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13FO2/c1-6(10)8(11)5-3-2-4-7(8)9/h7,11H,2-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
FIGATCIXYJFURQ-JGVFFNPUSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CCCC[C@@H]1F)O |
SMILES |
CC(=O)C1(CCCCC1F)O |
SMILES canónico |
CC(=O)C1(CCCCC1F)O |
Sinónimos |
Ethanone, 1-(2-fluoro-1-hydroxycyclohexyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






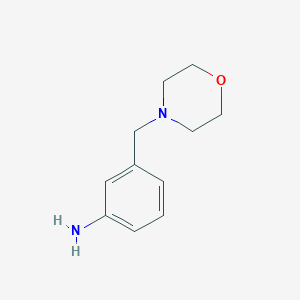
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
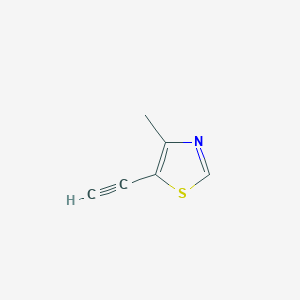
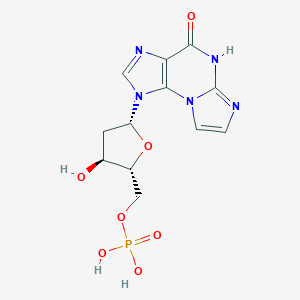



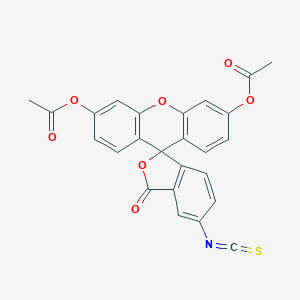
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
